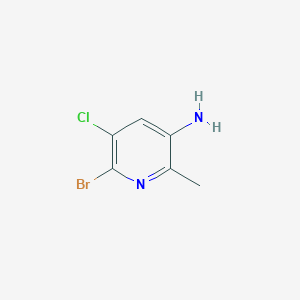

6-Bromo-5-chloro-2-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-5-chloro-2-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-5-chloro-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Synthesis Applications

Building Block for Organic Synthesis:

6-Bromo-5-chloro-2-methylpyridin-3-amine serves as a vital building block in the synthesis of more complex organic molecules. Its halogen substituents (bromine and chlorine) enable it to participate in various chemical reactions, such as:

- Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution.

- Cross-Coupling Reactions: It is involved in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Heck reactions, facilitating the formation of new carbon-carbon bonds .

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution | Replacement of halogens with functional groups |

| Oxidation | Formation of N-oxides from amine groups |

| Cross-Coupling | Formation of carbon-carbon bonds via coupling |

Biological Research Applications

Potential Biological Activities:

Research indicates that this compound exhibits various biological activities, making it a candidate for drug discovery. Its potential applications include:

- Anti-thrombolytic Properties: Investigated for its ability to inhibit thrombus formation.

- Biofilm Inhibition: Explored for its capacity to disrupt biofilm formation in bacteria .

Case Studies:

A study demonstrated that similar pyridine derivatives exhibit antimicrobial and anticancer properties. For instance, compounds with structural similarities to this compound have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma) cells .

Pharmaceutical Applications

Drug Discovery and Development:

In pharmaceutical chemistry, this compound is being explored for the development of novel therapeutic agents. Its unique structure allows it to interact with biological targets effectively, leading to the design of drugs with improved efficacy and reduced side effects.

Table 2: Applications in Drug Discovery

| Application Area | Description |

|---|---|

| Anticancer Agents | Development of compounds targeting cancer cells |

| Antimicrobial Agents | Synthesis of derivatives with antibacterial properties |

Industrial Applications

Production of Advanced Materials:

The compound is utilized in the production of advanced materials such as liquid crystals and chiral dopants. Its unique chemical properties make it suitable for applications in material science, particularly in the development of electronic devices.

Mécanisme D'action

The mechanism of action of 6-Bromo-5-chloro-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-thrombolytic activity may be attributed to its ability to inhibit clot formation by interacting with key proteins involved in the coagulation cascade .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

6-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent at the 5-position, potentially altering its chemical properties.

5-Chloro-2-methylpyridin-3-amine: Lacks the bromine substituent, which may influence its reactivity in cross-coupling reactions.

Uniqueness

6-Bromo-5-chloro-2-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring.

Activité Biologique

6-Bromo-5-chloro-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry, particularly for its role as a potential inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various physiological processes, and their aberrant activation is linked to several cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting FGFRs, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₆BrClN₂, with a molecular weight of 221.48 g/mol. Its IUPAC name indicates the presence of bromine and chlorine substituents at specific positions on the pyridine ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 2115000-36-5 |

| Purity | 97% |

This compound functions primarily as an FGFR inhibitor . FGFRs are receptor tyrosine kinases that mediate various signaling pathways critical for cell growth and differentiation. The binding of this compound to FGFRs inhibits their activity, which can potentially halt the proliferation of cancer cells.

Upon ligand binding, FGFR undergoes dimerization and phosphorylation, activating downstream signaling pathways such as Ras-MAPK and PI3K-AKT. The inhibition by this compound disrupts these pathways, leading to reduced cellular growth and survival .

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For instance, studies indicate that related pyridine derivatives can inhibit FGFR activity with IC₅₀ values in the nanomolar range .

Table: Inhibitory Activity of Related Compounds

| Compound Name | Target | IC₅₀ (nM) |

|---|---|---|

| This compound | FGFR1 | TBD |

| Compound A (similar structure) | FGFR2 | 56 |

| Compound B | FGFR3 | 11 |

Case Studies

- Cancer Treatment : A study investigated the efficacy of FGFR inhibitors in treating bladder cancer. The results indicated that compounds targeting FGFR significantly reduced tumor growth in xenograft models .

- Mechanistic Insights : Another research highlighted the role of pyridine derivatives in modulating angiogenesis through FGFR inhibition, demonstrating their potential use in therapies aimed at preventing tumor metastasis .

Propriétés

IUPAC Name |

6-bromo-5-chloro-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAPXABRAYBXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.